Methyl 5-{[(4-tert-butylphenyl)sulfonyl](phenoxycarbonyl)amino}-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
METHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-TERT-BUTYLBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran core, a phenoxycarbonyl group, and a tert-butylbenzenesulfonamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-TERT-BUTYLBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of an appropriate precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Introduction of the Phenoxycarbonyl Group: This step involves the reaction of the benzofuran intermediate with phenyl chloroformate in the presence of a base, such as triethylamine, to form the phenoxycarbonyl derivative.
Sulfonamidation: The final step involves the reaction of the phenoxycarbonyl derivative with 4-tert-butylbenzenesulfonyl chloride in the presence of a base, such as pyridine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-TERT-BUTYLBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamido group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized benzofuran derivatives.
Reduction: Reduced benzofuran derivatives.
Substitution: Substituted sulfonamido derivatives.
Scientific Research Applications
METHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-TERT-BUTYLBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-TERT-BUTYLBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
METHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-TERT-BUTYLBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE can be compared with other benzofuran derivatives, such as:
METHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)PHENYLSULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE: Similar structure but lacks the tert-butyl group.
METHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-METHYLBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE: Similar structure but has a methyl group instead of a tert-butyl group.
The uniqueness of METHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-TERT-BUTYLBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H27NO7S |
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Molecular Weight |
521.6 g/mol |
IUPAC Name |
methyl 5-[(4-tert-butylphenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C28H27NO7S/c1-18-25(26(30)34-5)23-17-20(13-16-24(23)35-18)29(27(31)36-21-9-7-6-8-10-21)37(32,33)22-14-11-19(12-15-22)28(2,3)4/h6-17H,1-5H3 |
InChI Key |
PWGXKGVYHMMDOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)C(=O)OC |
Origin of Product |
United States |
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